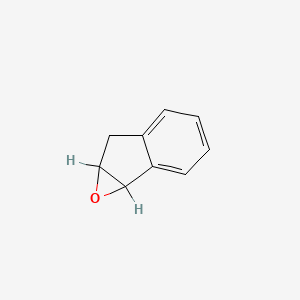

Indene oxide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGCFMYYDATGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871806 | |

| Record name | 1,2-Epoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-22-9 | |

| Record name | 1,2-Epoxyindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Epoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-EPOXYINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080U5Q5IYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indene Oxide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of indene oxide, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical and physical properties, synthesis protocols, key reactions, and biological activities.

Core Properties of this compound

This compound, a colorless to pale yellow liquid, is a bicyclic epoxide derived from indene.[1] Its unique strained ring structure makes it a valuable intermediate for the synthesis of a variety of complex organic molecules.[2]

Chemical Identification

| Identifier | Value |

| CAS Number | 768-22-9[2] |

| IUPAC Name | 6,6a-dihydro-1aH-indeno[1,2-b]oxirene[2] |

| Molecular Formula | C₉H₈O[1] |

| Molecular Weight | 132.16 g/mol [1] |

| Synonyms | 1,2-Epoxyindan, Indanepoxide, 1a,6a-Dihydro-6H-indeno[1,2-b]oxirene[2][3] |

This compound possesses two chiral centers, leading to the existence of stereoisomers. The specific CAS numbers for the common enantiomers are:

| Enantiomer | CAS Number |

| (1S,2R)-Indene oxide | 67528-26-1[4] |

| (1R,2S)-Indene oxide | 85354-35-4 |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | 24.5°C |

| Boiling Point | 226.9°C at 760 mmHg |

| Density | 1.22 g/cm³ |

| Refractive Index | 1.62[2] |

| LogP | 1.50[2] |

| Polar Surface Area | 12.53 Ų[2] |

| Vapor Pressure | 0.12 mmHg at 25°C[2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired stereochemistry and scale of the reaction.

Asymmetric Epoxidation of Indene (Jacobsen Epoxidation)

The Jacobsen epoxidation is a widely used method for the enantioselective synthesis of epoxides from prochiral olefins, including indene. This method employs a chiral manganese-salen complex as a catalyst.[5][6]

Methodology:

-

Catalyst Preparation: The chiral (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or synthesized from the corresponding chiral 1,2-diaminocyclohexane and a salen ligand precursor.[3]

-

Reaction Setup: Indene is dissolved in a suitable organic solvent, such as dichloromethane or chlorobenzene.[7] An aqueous solution of a terminal oxidant, typically sodium hypochlorite (NaOCl), is prepared.[5][6] An axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), can be added to the organic phase to enhance the reaction rate and catalyst stability.[6]

-

Epoxidation: The reaction is typically carried out under biphasic conditions at reduced temperatures (e.g., 0°C).[1] The aqueous oxidant solution is added to the stirred organic solution containing indene and the catalyst.

-

Workup and Purification: Upon completion, the organic layer is separated, washed with saturated sodium chloride solution, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by flash column chromatography on silica gel.[3]

This method can achieve high yields (around 90%) and excellent enantioselectivity (85-88% ee).[5][6]

Biocatalytic Synthesis via Haloperoxidase

A chemoenzymatic approach offers a green alternative for the synthesis of enantiomerically enriched this compound. This method utilizes a haloperoxidase enzyme to generate a halohydrin intermediate from indene, which is then cyclized to the epoxide.[8][9]

Methodology:

-

Enzymatic Halogenation: Indene is incubated in a buffered aqueous solution (pH approximately 7.0) containing a bromide source (e.g., KBr) and a haloperoxidase enzyme.[9] Hydrogen peroxide is slowly added to the mixture to initiate the enzymatic reaction, leading to the formation of trans-(1S,2S)-bromo-indanol.[8]

-

Base-Mediated Cyclization: After the enzymatic conversion is complete, the pH of the reaction mixture is raised to approximately 12 by the addition of a base (e.g., NaOH). This promotes an intramolecular Williamson ether synthesis, converting the bromo-indanol to (1S,2R)-indene oxide.[8]

-

Extraction and Purification: The product is extracted from the aqueous mixture using an organic solvent like methylene chloride. The combined organic extracts are then concentrated, and the this compound can be further purified if necessary.[8]

Key Chemical Reactions of this compound

The reactivity of this compound is dominated by the strained epoxide ring, making it susceptible to ring-opening reactions and a valuable partner in cycloadditions.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form complex polycyclic structures.[1]

General Protocol:

-

Reactant Mixture: The diene and this compound (the dienophile) are dissolved in a high-boiling point solvent such as xylene or toluene.[10]

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours, to facilitate the cycloaddition.[10][11]

-

Product Isolation: After cooling, the product often crystallizes from the solution and can be isolated by vacuum filtration.[10]

Cationic Polymerization

This compound can undergo cationic ring-opening polymerization to produce poly(this compound), a polymer with a rigid backbone.[1][12]

General Protocol:

-

Initiation: The polymerization is initiated by a cationic initiator, such as a strong Lewis acid (e.g., AlCl₃), in a suitable solvent like 1,2-dichloroethane.[13]

-

Polymerization: The reaction is typically conducted at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., N₂) to control the polymerization process.[13]

-

Termination and Isolation: The polymerization is terminated by the addition of a quenching agent like methanol. The resulting polymer is then precipitated, collected, and dried.

Biological Activities and Therapeutic Potential

Derivatives of indene and this compound have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Certain indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[14] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] Other indeno-based compounds have been shown to act as catalytic inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[15]

In Vitro Anticancer Assay Protocol (General):

-

Cell Culture: Human cancer cell lines (e.g., K562, T47D) are cultured in appropriate media supplemented with fetal bovine serum.[14][15]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity.

-

Mechanism of Action Studies:

Antimicrobial Properties

Derivatives of this compound have also been investigated for their potential antimicrobial effects against various bacterial and fungal strains.[1] The evaluation of this activity is crucial for the development of new anti-infective agents.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[16]

-

Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[16][17]

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[17]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[16][17]

Conclusion

This compound is a key building block in synthetic chemistry with a growing portfolio of applications in materials science and medicinal chemistry. The methodologies for its synthesis, particularly asymmetric approaches, are well-established, providing access to enantiomerically pure forms for chiral drug development. The demonstrated anticancer and antimicrobial potential of its derivatives underscores the importance of continued research into this versatile molecule and its analogues. This guide provides a foundational resource for scientists looking to explore the rich chemistry and biological applications of this compound.

References

- 1. Buy this compound | 768-22-9 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. (1S,2R)-Indene oxide | C9H8O | CID 1512567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

- 8. WO1996036724A1 - Quantitative conversion of indene to (1s,2r) this compound and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps - Google Patents [patents.google.com]

- 9. CN1190994A - Quantitative conversion of indene to (1S,2R)-indene oxide and (1S,2R)-indanediol by a combination of haloperoxidase biotransformation and chemical steps - Google Patents [patents.google.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Indene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene oxide (CAS RN: 768-22-9), with the IUPAC name 6,6a-dihydro-1aH-indeno[1,2-b]oxirene, is a versatile bicyclic epoxide derived from indene.[1][2] Its unique structure, consisting of a fused benzene and cyclopentene ring with an epoxide group, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the physical properties of this compound, intended to support research, development, and application in pharmaceuticals and material science.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in Table 1.

Data Presentation

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [3][4][5] |

| Molecular Weight | 132.16 g/mol | [3][4][5] |

| CAS Registry Number | 768-22-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 24.5 °C | [3] |

| Boiling Point | 226.9 °C at 760 mmHg | [3] |

| Density | 1.22 g/cm³ | [3] |

| Refractive Index | 1.62 | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following are general, well-established methodologies for characterizing similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.[4][6][7]

-

The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4][6]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

-

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The liquid is placed in a distillation flask with a few boiling chips.[9]

-

The flask is heated, and the liquid is brought to a boil.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask to accurately measure the temperature of the vapor.[9]

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[9]

-

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer (a flask with a specific, accurately known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the liquid, and any excess is removed.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

-

Apparatus: Abbe refractometer, light source.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized or purified chemical compound like this compound.

Caption: General workflow for the characterization of a chemical compound.

Conclusion

References

- 1. Buy this compound | 768-22-9 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. westlab.com [westlab.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Indene Oxide: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene oxide, a heterocyclic organic compound, is a valuable and versatile building block in modern organic synthesis. Its unique strained epoxide ring fused to an indane framework makes it a reactive intermediate for the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound's chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound is characterized by a three-membered epoxide ring fused to the 1 and 2 positions of an indane molecule. The presence of two chiral centers at the 1a and 6a positions gives rise to different stereoisomers.

The systematic IUPAC name for the racemic mixture of this compound is 1a,6a-dihydro-1H-indeno[1,2-b]oxirene .[1][2] It is also commonly referred to as 1,2-epoxyindan. The molecular formula of this compound is C₉H₈O.[1][2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below, providing essential data for researchers in a readily comparable format.

| Property | Value |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 768-22-9 |

| IUPAC Name | 1a,6a-dihydro-1H-indeno[1,2-b]oxirene |

| Synonyms | This compound, 1,2-Epoxyindan, Indanepoxide |

| Appearance | Colorless to pale yellow liquid |

| XLogP3-AA | 1.5 |

| Topological Polar Surface Area | 12.5 Ų |

| Heavy Atom Count | 10 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties, making it a molecule of significant interest in drug discovery and development.[1] The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its application in research and development. Below are protocols for both racemic and enantioselective synthesis.

Protocol 1: Synthesis of Racemic this compound

This protocol describes the epoxidation of indene using a common oxidizing agent.

Materials:

-

Indene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve indene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure racemic this compound.

Protocol 2: Enantioselective Synthesis of (1S,2R)-Indene Oxide via Biocatalysis

This protocol outlines a biocatalytic approach to produce an enantiomerically enriched form of this compound, which is often crucial for pharmaceutical applications.

Materials:

-

Indene

-

Fungal haloperoxidase

-

Potassium bromide (KBr)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 6.5)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Standard laboratory glassware for biotransformations

Procedure:

-

In a buffered aqueous solution (phosphate buffer, pH 6.5), suspend the fungal haloperoxidase.

-

Add indene and potassium bromide to the suspension.

-

Initiate the reaction by the slow, controlled addition of hydrogen peroxide over several hours while maintaining the temperature at 25 °C.

-

Monitor the formation of the intermediate bromohydrin by HPLC or GC.

-

Once the conversion of indene is complete, raise the pH of the reaction mixture to approximately 12 with the addition of sodium hydroxide to facilitate the in-situ cyclization of the bromohydrin to the epoxide.

-

Extract the product, (1S,2R)-indene oxide, with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Visualizing Synthetic Pathways

The following diagrams, created using the DOT language, illustrate key synthetic transformations involving this compound.

Caption: Synthetic pathway from indene to this compound and subsequent nucleophilic ring-opening reactions.

Caption: Workflow for the enantioselective synthesis of (1S,2R)-indene oxide via a biocatalytic route.

References

Spectroscopic Profile of Indene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indene oxide (C₉H₈O), a versatile bicyclic epoxide with significant applications in organic synthesis and as a building block for pharmaceuticals. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete, unified dataset in a single source, the following data has been compiled and presented based on typical values for similar epoxide structures and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 - 7.4 | m | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| ~4.2 | d | 1H | Oxirane proton (H-1) |

| ~3.9 | d | 1H | Oxirane proton (H-2) |

| ~3.2 | dd | 1H | Methylene proton (H-3a) |

| ~3.0 | dd | 1H | Methylene proton (H-3b) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~143 | C-7a |

| ~141 | C-3a |

| ~128 | C-5/C-6 |

| ~125 | C-4/C-7 |

| ~58 | C-1 |

| ~57 | C-2 |

| ~35 | C-3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 - 3020 | Medium | Aromatic C-H stretch |

| ~2920 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1480, 1460 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O-C asymmetric stretch (epoxide ring) |

| ~950 - 815 | Strong | Asymmetric ring deformation (epoxide) |

| ~880 - 750 | Strong | Symmetric ring deformation (epoxide) |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 131 | Moderate | [M-H]⁺ |

| 117 | Moderate | [M-CH₃]⁺ |

| 104 | High | [M-CO]⁺ or [C₈H₈]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 78 | Moderate | [C₆H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices and should be adapted as needed for specific instrumentation and sample requirements.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 30 m DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized by electron impact (typically at 70 eV), and the resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Data Processing: The resulting mass spectrum for the this compound peak is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Indene Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of indene oxide. Due to the limited availability of a complete, formally published, and assigned NMR dataset for this compound, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and data from structurally related compounds. The presented spectral data should be considered as a realistic and illustrative example for the purposes of this guide.

Introduction to this compound and its Spectroscopic Characterization

This compound (1,2-epoxyindane) is a heterocyclic organic compound that holds significance as a metabolite of indene and as a potential intermediate in the synthesis of various biologically active molecules. Its structure, featuring a fusion of a benzene ring, a cyclopentane ring, and an epoxide ring, presents a unique spectroscopic fingerprint. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for researchers in medicinal chemistry and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (CDCl₃). The numbering convention used for the assignments is illustrated in Figure 1.

¹H NMR Spectral Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.95 | d | 2.5 |

| H-2 | 3.70 | dd | 2.5, 5.0 |

| H-3a | 3.10 | dd | 16.0, 5.0 |

| H-3b | 2.90 | d | 16.0 |

| H-4 | 7.50 | d | 7.5 |

| H-5 | 7.30 | t | 7.5 |

| H-6 | 7.25 | t | 7.5 |

| H-7 | 7.40 | d | 7.5 |

¹³C NMR Spectral Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 58.5 |

| C-2 | 57.0 |

| C-3 | 35.0 |

| C-3a | 142.0 |

| C-4 | 128.5 |

| C-5 | 125.5 |

| C-6 | 127.0 |

| C-7 | 124.0 |

| C-7a | 144.0 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

This compound can be synthesized via the epoxidation of indene. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Procedure:

-

Dissolve indene (1.0 equivalent) in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon.

-

Key parameters include a spectral width of 0-220 ppm and a sufficient number of scans.

-

Visualization of Experimental Workflow and Data Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and analysis of this compound, as well as the logical relationships in spectral interpretation.

An In-depth Technical Guide to the Vibrational Spectroscopy of Indene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Vibrational Spectroscopy of Epoxides

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful, non-destructive analytical tool for elucidating the molecular structure of compounds. These methods probe the vibrational and rotational energy levels of molecules.

-

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups.

-

Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. The scattered photons lose or gain energy, corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For a molecule like indene oxide, which possesses both an aromatic ring system and a strained epoxide ring, FTIR and Raman spectroscopy are complementary techniques that can provide a wealth of structural information.

Experimental Protocols

Detailed experimental protocols for acquiring high-quality FTIR and Raman spectra of aromatic epoxides like this compound are crucial for reliable analysis. The following sections outline standardized procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid (if applicable): A drop of liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Solid Sample (KBr Pellet): If this compound is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the this compound sample in a suitable solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in a liquid cell of known path length.

-

-

Instrumentation and Data Acquisition:

-

An FTIR spectrometer is used to acquire the spectrum.

-

A background spectrum of the empty sample compartment (or the salt plates/solvent) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the mid-infrared range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Liquid Sample: A small amount of liquid this compound can be placed in a glass capillary tube or a nuclear magnetic resonance (NMR) tube.

-

Solid Sample: Solid this compound can be packed into a capillary tube or pressed into a pellet.

-

Solution: A solution of this compound can be prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) and placed in a cuvette.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used.

-

The laser is focused onto the sample.

-

The scattered light is collected, passed through a filter to remove the intense Rayleigh scattered light, and dispersed onto a detector (e.g., a charge-coupled device, CCD).

-

Spectra are typically recorded over a Raman shift range of approximately 200 to 3500 cm⁻¹.

-

Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum without causing sample degradation.

-

Spectroscopic Data and Vibrational Mode Assignments

Due to the limited availability of published, fully assigned experimental spectra for this compound, the following tables provide expected vibrational frequencies based on characteristic group frequencies and data from the precursor molecule, indene.

Expected FTIR and Raman Vibrational Modes for this compound

The vibrational spectrum of this compound is expected to be a combination of the modes from the indene framework and the characteristic vibrations of the epoxide ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Description of Motion |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Stretching of the C-H bonds on the five-membered ring. |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| Epoxide Ring Breathing | ~1250 | ~1250 (often strong) | Symmetric stretching of the C-C and C-O bonds of the epoxide ring. |

| Epoxide Asymmetric Ring Deformation | ~950 - 810 (often strong) | ~950 - 810 | Asymmetric stretching of the epoxide ring. |

| Epoxide Symmetric Ring Deformation | ~880 - 750 | ~880 - 750 | "Scissoring" motion of the CH₂ group in the epoxide ring. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 (often strong) | 900 - 675 | Bending of the C-H bonds out of the plane of the benzene ring. |

| C-O Stretch (Epoxide) | 1150 - 1050 | 1150 - 1050 | Stretching of the carbon-oxygen bonds in the epoxide. |

Note: The exact positions and intensities of the peaks will be influenced by the specific molecular environment and any intermolecular interactions.

Experimental Vibrational Frequencies of Indene (for reference)

The following table presents the experimentally observed vibrational frequencies for indene, the precursor to this compound. These modes, particularly those associated with the aromatic ring, are expected to be present with slight shifts in the spectrum of this compound.

| Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Assignment |

| 3065 | 3068 | Aromatic C-H Stretch |

| 2915 | 2918 | Aliphatic C-H Stretch |

| 1610 | 1612 | Aromatic C=C Stretch |

| 1555 | 1558 | Aromatic C=C Stretch |

| 1460 | 1462 | CH₂ Scissoring |

| 1380 | 1382 | CH₂ Wagging |

| 1015 | 1018 | Aromatic Ring Breathing |

| 760 | 762 | Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) |

| 710 | 712 | Aromatic C-H Out-of-Plane Bend |

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for FTIR and Raman spectroscopic analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the structural characterization of this compound. While a complete, experimentally verified vibrational assignment for this compound is not widely published, this guide provides the foundational knowledge, experimental protocols, and expected spectral features necessary for researchers to confidently undertake their own analyses. By combining the principles of group frequency analysis with data from related compounds, a robust understanding of the vibrational properties of this compound can be achieved, aiding in its identification, purity assessment, and the study of its chemical transformations.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Indene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of indene oxide. Due to the limited public availability of the raw mass spectrum data for this compound, this guide focuses on the theoretical fragmentation pathways derived from established principles of organic mass spectrometry. It also includes a detailed, standardized experimental protocol for the acquisition of its mass spectrum via gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of this compound

This compound (C₉H₈O), a molecule incorporating a reactive epoxide ring fused to an indane framework, presents a unique fragmentation pattern under electron ionization (EI) mass spectrometry. The analysis of this pattern is crucial for its identification and structural elucidation in various applications, including organic synthesis and drug development. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species, with the indene moiety significantly influencing the charge distribution and subsequent bond cleavages.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 132. This molecular ion will then undergo a series of fragmentation reactions, leading to the formation of characteristic fragment ions. The fragmentation of epoxides and compounds with aromatic rings is well-documented, and these principles can be applied to predict the behavior of this compound.

The fragmentation of alkyl-substituted indenes typically follows patterns observed for alkylbenzenes, including prominent benzylic cleavage leading to stable carbocations.[1] In the case of this compound, the presence of the epoxide ring introduces additional fragmentation pathways.

Key Predicted Fragmentation Pathways:

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic compounds, leading to a stable cation at m/z 131.

-

Loss of a CHO Radical ([M-CHO]⁺): Cleavage of the epoxide ring can lead to the loss of a formyl radical, resulting in a fragment at m/z 103. This is a characteristic fragmentation for some epoxides.

-

Formation of the Indenyl Cation ([C₉H₇]⁺): Rearrangement and loss of a neutral water molecule and a hydrogen radical could lead to the highly stable indenyl cation at m/z 115. The loss of a hydrogen radical from indene itself is a known fragmentation pathway, resulting in an ion at m/z 115.[1]

-

Formation of a Benzyl-type Cation ([C₇H₇]⁺): Cleavage of the five-membered ring could result in the formation of the tropylium ion or a related C₇H₇⁺ species at m/z 91, a very common fragment in the mass spectra of compounds containing a benzyl group.

-

Loss of CO ([M-CO]⁺•): Rearrangement followed by the loss of a neutral carbon monoxide molecule could produce a radical cation at m/z 104.

Note on Quantitative Data: While a GC-MS spectrum for (1S,2R)-Indene oxide is referenced in the PubChem database (Source: ASC-343-737-7a, Copyright © 2020-2025 John Wiley & Sons, Inc.), the quantitative data (relative abundances of fragments) is not publicly accessible.[2] The following table presents a hypothetical summary of the expected major fragment ions and their potential relative abundances based on general fragmentation principles.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Hypothetical Relative Abundance |

| 132 | [C₉H₈O]⁺• (Molecular Ion) | - | Moderate |

| 131 | [C₉H₇O]⁺ | H• | Moderate to High |

| 115 | [C₉H₇]⁺ | H₂O + H• | High |

| 103 | [C₈H₇]⁺ | CHO• | Moderate |

| 91 | [C₇H₇]⁺ | C₂HO• | High |

| 77 | [C₆H₅]⁺ | C₃H₃O• | Moderate |

Experimental Protocol for GC-MS Analysis of this compound

The following protocol outlines a standard procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization.

3.1. Instrumentation

-

Gas Chromatograph (GC) equipped with a Triple-Quadrupole Mass Spectrometer (MS/MS).

-

Injector: Split/splitless injector.

-

Column: HP-5ms fused silica capillary column (30 m x 0.25 mm; 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium (99.999% purity).

-

Ionization Source: Electron Ionization (EI).

3.2. GC-MS Parameters

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

| Quadrupole Temperature | 150 °C |

3.3. Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For analysis of this compound in a complex matrix, an appropriate sample extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) should be employed prior to GC-MS analysis.

Visualizing the Analytical Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathways of this compound in EI-MS.

Conclusion

While a definitive, publicly available mass spectrum for this compound is currently lacking, the fundamental principles of mass spectrometry allow for a robust prediction of its fragmentation behavior. The interplay between the aromatic indene core and the reactive epoxide ring is expected to produce a characteristic fragmentation pattern, with key ions appearing at m/z 131, 115, 103, and 91. The provided experimental protocol offers a standardized method for obtaining a high-quality mass spectrum of this compound, which would be invaluable for its unambiguous identification and for enriching spectral databases. Further research to acquire and publish this data would be highly beneficial to the scientific community.

References

Computational Analysis of Indene Oxide: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Indene oxide, a bicyclic epoxide derivative of indene, serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry and materials science.[1] Its reactivity is primarily dictated by the strained three-membered epoxide ring fused to the indene framework. Understanding the thermodynamic stability and kinetic reactivity of this compound is crucial for its effective utilization in the development of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of the stability and reactivity of this compound, leveraging computational chemistry methods and outlining relevant experimental protocols.

Molecular Properties and Stability

This compound (C₉H₈O) possesses a molecular weight of approximately 132.16 g/mol .[1][2] The fusion of the oxirane ring to the indene structure introduces two chiral centers, leading to the existence of stereoisomers which can significantly influence its biological activity and reaction pathways.[1]

Thermochemical Data

Computational thermochemistry provides valuable insights into the stability of molecules. Density Functional Theory (DFT) is a commonly employed method for these calculations. For this compound, key thermochemical parameters can be estimated and compared with related compounds.

Table 1: Calculated Thermochemical Properties of this compound

| Property | Value | Method | Reference/Analogy |

| Enthalpy of Formation (Gas Phase) | Value not directly available in search results; estimation required | DFT (e.g., B3LYP, M06-2X) | Analogous to other arene oxides |

| Strain Energy | Value not directly available in search results; estimation required | DFT | Based on epoxide ring strain in similar systems |

| Gibbs Free Energy of Formation | Value not directly available in search results; estimation required | DFT | Calculated from enthalpy and entropy |

Note: Specific calculated values for this compound's enthalpy of formation and strain energy were not found in the provided search results. These values would typically be determined through high-level ab initio or DFT calculations.

Computational Protocol for Thermochemical Analysis

A robust computational protocol is essential for obtaining accurate thermochemical data.

Protocol 1: DFT Calculation of Enthalpy of Formation

-

Geometry Optimization: The molecular geometry of this compound is optimized using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A higher-level single-point energy calculation (e.g., using a larger basis set or a more accurate method like CCSD(T)) can be performed on the optimized geometry to refine the electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme. For example, the atomization energy is calculated as the difference between the sum of the electronic and thermal energies of the constituent atoms and the electronic and thermal energy of the molecule. This is then converted to the enthalpy of formation using the known enthalpies of formation of the gaseous atoms.

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, making it susceptible to attack by nucleophiles and rearrangement reactions. Computational studies can elucidate the mechanisms and energetic barriers associated with these transformations.

Isomerization to Indenol

Arene oxides can undergo isomerization to the corresponding phenols, a process known as the NIH shift. In the case of this compound, this would lead to the formation of indenol. This rearrangement can be acid-catalyzed or occur spontaneously.

Table 2: Calculated Activation Barriers for this compound Isomerization

| Reaction | Catalyst | Activation Energy (kcal/mol) | Computational Method |

| This compound → Indenol | None (Spontaneous) | Value not directly available | DFT (e.g., M06-2X/6-311++G(d,p)) |

| This compound → Indenol | Acid-Catalyzed | Value not directly available | DFT with explicit or implicit solvent model |

Note: Specific activation energies for this compound isomerization were not found in the search results. These values are critical for predicting the stability of this compound under various conditions.

Nucleophilic Ring-Opening

The strained epoxide ring of this compound is readily opened by a variety of nucleophiles. The regioselectivity of this attack (at the C1 or C2 position) is a key aspect of its reactivity.

Table 3: Calculated Activation Barriers for Nucleophilic Ring-Opening of this compound

| Nucleophile | Position of Attack | Activation Energy (kcal/mol) | Computational Method |

| H₂O | C1 | Value not directly available | DFT with solvent model |

| H₂O | C2 | Value not directly available | DFT with solvent model |

| Amine (e.g., NH₃) | C1 | Value not directly available | DFT |

| Amine (e.g., NH₃) | C2 | Value not directly available | DFT |

Note: Quantitative data on the activation barriers for nucleophilic attack on this compound were not available in the search results. These values are crucial for predicting reaction outcomes and designing synthetic strategies.

Computational Protocol for Reaction Mechanism Analysis

Protocol 2: DFT Calculation of Reaction Pathways and Activation Energies

-

Reactant and Product Optimization: The geometries of the reactant (this compound and nucleophile, if applicable) and the expected product(s) are optimized using a selected DFT functional and basis set.

-

Transition State Search: A transition state (TS) search is performed using methods such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method. The TS structure connects the reactant and product on the potential energy surface.

-

Frequency Calculation: Frequency calculations are performed on the optimized reactant, product, and TS structures. A true TS is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry to confirm that it connects the intended reactant and product minima.

-

Activation Energy Calculation: The activation energy is calculated as the difference in the ZPVE-corrected electronic energies of the transition state and the reactant(s).

Experimental Protocols

Experimental validation is essential to complement computational findings.

Synthesis of this compound

This compound is commonly synthesized by the epoxidation of indene.

Protocol 3: Synthesis of this compound via Epoxidation

-

Reactants: Indene, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), and a suitable solvent like dichloromethane (DCM).

-

Procedure: Indene is dissolved in DCM and cooled in an ice bath. A solution of m-CPBA in DCM is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Kinetic Analysis of this compound Reactions

The rates of isomerization and nucleophilic ring-opening can be determined experimentally to validate calculated activation energies.

Protocol 4: Kinetic Analysis by UV-Vis Spectroscopy or NMR

-

Reaction Setup: A solution of this compound in a suitable solvent is prepared in a cuvette (for UV-Vis) or an NMR tube. For catalyzed reactions, the catalyst is added at time zero.

-

Monitoring: The reaction progress is monitored by observing the change in absorbance at a specific wavelength (UV-Vis) or the change in the integral of characteristic peaks (NMR) of the reactant and product over time.

-

Data Analysis: The concentration versus time data is fitted to the appropriate rate law (e.g., first-order for spontaneous isomerization) to determine the rate constant. The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Visualization of Reaction Pathways

Graphical representations of reaction pathways and experimental workflows can aid in understanding the complex processes involved in the study of this compound.

Caption: Experimental and computational workflow for the analysis of this compound.

Caption: Reaction pathways for the isomerization and nucleophilic ring-opening of this compound.

Conclusion

The computational analysis of this compound provides a powerful framework for understanding its stability and predicting its reactivity. While this guide outlines the fundamental computational and experimental approaches, further research is needed to populate the quantitative data tables with accurate values specific to this compound. Such data will be invaluable for the rational design of synthetic routes and the development of new molecules with desired properties in the fields of drug discovery and materials science. The integration of computational modeling with experimental validation will continue to be a cornerstone of advancing our understanding of complex chemical systems like this compound.

References

A Theoretical and Mechanistic Guide to Indene Oxide Reactions: A Quantum Chemical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene oxide is a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and advanced materials, including chiral ligands and bioactive molecules like the HIV protease inhibitor Crixivan. Despite its synthetic utility, a comprehensive understanding of its reaction mechanisms from a theoretical standpoint is notably absent in the current literature. This technical guide aims to bridge this gap by providing a detailed quantum chemical framework for the key reaction pathways of this compound. In the absence of direct computational studies, this paper leverages well-established theoretical data from its structural analog, styrene oxide, to propose and analyze the most probable mechanisms for acid-catalyzed ring-opening and isomerization. This guide serves as a foundational resource for researchers, offering detailed computational methodologies and predictive insights to stimulate and direct future experimental and theoretical investigations into the rich chemistry of this compound.

Introduction

This compound, a bicyclic epoxide, is a critical building block in organic synthesis. Its strained three-membered ring fused to a benzene ring makes it susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse range of functionalized indane derivatives. These derivatives are precursors to numerous compounds of interest in medicinal chemistry and materials science.

While the synthetic applications of this compound are well-documented, the underlying reaction mechanisms have not been extensively explored through quantum chemical calculations. Such studies are crucial for a deeper understanding of reaction kinetics, regioselectivity, and stereoselectivity, which can, in turn, enable the optimization of existing synthetic routes and the design of novel chemical transformations.

This guide presents a theoretical exploration of two core reaction mechanisms of this compound:

-

Acid-Catalyzed Ring-Opening by Nucleophiles: A fundamental reaction for introducing diverse functional groups.

-

Lewis Acid-Catalyzed Isomerization: A rearrangement leading to valuable ketone derivatives.

The mechanistic insights, energetic data, and computational protocols presented herein are derived by analogy from comprehensive density functional theory (DFT) studies on styrene oxide, a structurally and electronically similar aromatic epoxide. This comparative approach provides a robust, albeit predictive, framework for understanding this compound's reactivity.

Computational Methodology: A Protocol for Future Studies

To ensure the reproducibility and further extension of the mechanistic studies proposed in this guide, the following computational protocol, based on established methods for analyzing epoxide reactions, is recommended.

Software and Theoretical Level

All geometry optimizations and frequency calculations should be performed using a quantum chemistry software package such as Gaussian. The recommended level of theory is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for these systems. The B3LYP functional is a widely used and reliable choice for organic reaction mechanisms.

Basis Set Selection

A Pople-style basis set, such as 6-311+G(d,p) , is recommended. This basis set includes diffuse functions (+) to accurately describe anionic or lone-pair electrons and polarization functions (d,p) to correctly model the geometry of transition states.

Solvation Effects

To model reactions in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed. This approach accounts for the bulk electrostatic effects of the solvent, which can significantly influence the energies of charged intermediates and transition states.

Characterization of Stationary Points

All calculated structures (reactants, intermediates, transition states, and products) must be characterized by frequency calculations at the same level of theory.

-

Minima (reactants, intermediates, products) will have zero imaginary frequencies.

-

Transition States (TS) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm that a given TS correctly connects the intended reactant and product.

The workflow for a typical computational study on an this compound reaction mechanism is outlined below.

Caption: Computational workflow for mechanistic analysis.

Proposed Reaction Mechanisms of this compound

Acid-Catalyzed Ring-Opening with Water (Hydrolysis)

The acid-catalyzed hydrolysis of epoxides is a classic organic reaction. For asymmetric epoxides like this compound, the reaction proceeds with high regioselectivity. The mechanism involves two key steps:

-

Protonation: The epoxide oxygen is protonated by a hydronium ion (H₃O⁺), forming a more reactive protonated epoxide. This is a rapid, reversible step.

-

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbons of the epoxide ring. Due to the fusion with the benzene ring, the benzylic carbon (C1) can better stabilize the partial positive charge that develops in the transition state. Consequently, the nucleophilic attack occurs preferentially at this position, following an Sₙ2-like mechanism with significant Sₙ1 character. This leads to the formation of a trans-diol product.

Caption: Pathway for acid-catalyzed hydrolysis.

The table below summarizes the expected energetic profile for this reaction. The values are illustrative and intended to show the relative energies of the different states in the reaction pathway, based on analogous computations for styrene oxide hydrolysis.

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔG‡ | Gibbs free energy of activation for the rate-determining step (TS1). | +15 to +20 |

| ΔG_rxn | Overall Gibbs free energy of reaction. | -5 to -10 |

| ΔE_int | Relative energy of the protonated epoxide intermediate. | +2 to +5 |

Note: Values are hypothetical and for illustrative purposes only. Actual values require specific quantum chemical calculations for this compound.

Lewis Acid-Catalyzed Isomerization to 1-Indanone

The isomerization of epoxides to carbonyl compounds is a synthetically useful transformation, often catalyzed by Lewis acids. For this compound, this rearrangement is expected to yield 1-indanone, a valuable synthetic intermediate. The proposed mechanism involves:

-

Coordination: The Lewis acid (e.g., BF₃) coordinates to the epoxide oxygen, activating the C-O bonds and polarizing the molecule.

-

Ring-Opening and Hydride Shift: The C1-O bond cleaves heterolytically to form a benzylic carbocation. This is the most stable possible carbocation intermediate. A subsequent, rapid 1,2-hydride shift from the adjacent carbon (C2) to the carbocation center occurs.

-

Rearrangement and Catalyst Release: The hydride shift results in the formation of a protonated ketone, which, upon release of the Lewis acid catalyst, yields the final product, 1-indanone.

Caption: Pathway for Lewis acid-catalyzed isomerization.

The expected energetic profile for this isomerization is presented below. The ring-opening to form a carbocation is anticipated to be the rate-limiting step.

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔG‡ | Gibbs free energy of activation for the rate-determining step (TS_RingOpen). | +18 to +25 |

| ΔG_rxn | Overall Gibbs free energy of reaction. | -15 to -25 |

| ΔE_carbocation | Relative energy of the carbocation intermediate. | +5 to +10 |

Note: Values are hypothetical and for illustrative purposes only. Actual values require specific quantum chemical calculations for this compound.

Conclusion and Future Outlook

This technical guide has laid out a foundational theoretical framework for understanding the reaction mechanisms of this compound. By drawing parallels with the computationally well-characterized reactions of styrene oxide, we have proposed detailed pathways for acid-catalyzed ring-opening and Lewis acid-catalyzed isomerization. The provided computational protocols, reaction pathway diagrams, and illustrative energetic data offer a comprehensive starting point for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

There is a clear and compelling need for dedicated quantum chemical studies on this compound to move beyond analogy and provide precise, quantitative data. Future work should focus on:

-

Performing high-level DFT calculations to determine the exact activation barriers and reaction energies for the pathways proposed herein.

-

Investigating the influence of different nucleophiles, solvents, and Lewis acid catalysts on reaction outcomes.

-

Exploring the stereochemical aspects of these reactions, particularly for enantiomerically pure this compound.

Such studies will not only deepen our fundamental understanding of epoxide chemistry but also empower the rational design of more efficient and selective synthetic methodologies, ultimately accelerating the development of novel pharmaceuticals and functional materials.

The Discovery and Synthesis of Indene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indene oxide, a heterocyclic compound derived from indene, serves as a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and polymers. Its discovery and the subsequent development of its synthetic routes represent a significant progression in organic chemistry. This technical guide provides a comprehensive overview of the historical synthesis of this compound, details modern, efficient protocols for its preparation, and explores the biological significance of its derivatives by examining their influence on key signaling pathways. Quantitative data is summarized in tabular format for comparative analysis, and detailed experimental methodologies are provided. Furthermore, logical and experimental workflows, alongside relevant signaling cascades, are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the core concepts.

Introduction

This compound, systematically named 1a,6a-dihydroindeno[1,2-b]oxirene, is a bicyclic epoxide with the chemical formula C₉H₈O.[1] The strained oxirane ring fused to the indane framework imparts significant reactivity, making it a versatile building block in organic synthesis.[2] Its primary utility lies in its role as a precursor to chiral cis- and trans-aminoindanols, which are crucial components in several pharmaceutical agents, including the HIV protease inhibitor Crixivan® (Indinavir). The development of stereoselective synthetic methods for this compound has therefore been a major focus of chemical research. This guide traces the evolution of these synthetic strategies, from early historical methods to contemporary catalytic asymmetric approaches.

Historical Synthesis of this compound

Epoxidation with meta-Chloroperbenzoic Acid (m-CPBA)

The reaction of indene with m-CPBA is a classic example of the Prilezhaev reaction, which proceeds through a concerted "butterfly" transition state to deliver the oxygen atom to the double bond in a syn-fashion.[4][5]

Experimental Protocol: Epoxidation of Indene with m-CPBA

-

Materials:

-

Indene

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Indene is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

A solution of m-CPBA in dichloromethane is added dropwise to the stirred solution of indene over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

The reaction mixture is then washed successively with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data for m-CPBA Epoxidation

| Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| m-CPBA | CH₂Cl₂ | 0 to RT | 3-5 | >90 | General Literature |

Modern Synthetic Methods

The demand for enantiomerically pure this compound, particularly for pharmaceutical applications, has driven the development of asymmetric epoxidation methods. The most prominent of these is the Jacobsen-Katsuki asymmetric epoxidation.

Jacobsen-Katsuki Asymmetric Epoxidation

This powerful method employs a chiral manganese-salen complex as a catalyst to effect the enantioselective epoxidation of unfunctionalized olefins, such as indene.[6][7] The reaction typically uses a stoichiometric oxidant like sodium hypochlorite (NaOCl) or m-CPBA in the presence of an N-oxide co-catalyst.[6]

Experimental Protocol: Jacobsen Asymmetric Epoxidation of Indene

-

Materials:

-

Indene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

4-Phenylpyridine N-oxide (4-PPNO)

-

Dichloromethane (CH₂Cl₂)

-

Buffered sodium hypochlorite (bleach) solution (pH ~11)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Indene and 4-phenylpyridine N-oxide are dissolved in dichloromethane in a flask and cooled to 0 °C.

-

Jacobsen's catalyst is added to the solution.

-

Pre-cooled (0 °C) buffered sodium hypochlorite solution is added in one portion with vigorous stirring.

-

The reaction is stirred at 0-4 °C for several hours, with progress monitored by TLC or GC.

-

Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude this compound is purified by flash chromatography on silica gel.

-

Quantitative Data for Jacobsen Asymmetric Epoxidation

| Catalyst | Oxidant | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R,R)-Jacobsen's Catalyst | NaOCl | 4-PPNO | 90 | 85-88 | [6] |

| (R,R)-Jacobsen's Catalyst | m-CPBA/NMO | - | High | High | [8] |

Chemoenzymatic Synthesis

An alternative approach involves the use of haloperoxidases to catalyze the formation of a halohydrin from indene, which is then cyclized to this compound under basic conditions. This method can provide high enantioselectivity.[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described.

Caption: Workflow for the synthesis of this compound using m-CPBA.

Caption: Workflow for the Jacobsen asymmetric epoxidation of indene.

Biological Relevance of Indene Derivatives and Associated Signaling Pathways